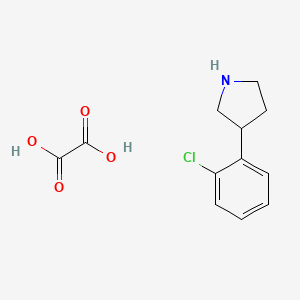

3-(2-Chlorophenyl)pyrrolidine oxalate

Description

Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in the fields of medicinal chemistry and organic synthesis. researchgate.netfrontiersin.orgnih.gov This saturated scaffold is a prevalent feature in a multitude of natural products, particularly alkaloids like nicotine, and is integral to the structure of numerous FDA-approved pharmaceuticals. nih.govwikipedia.org Its widespread use is attributed to several key characteristics. The non-planar, puckered nature of the sp³-hybridized ring provides a three-dimensional (3D) geometry that is advantageous for exploring pharmacophore space and achieving specific spatial orientations for binding to biological targets. researchgate.netnih.gov

Furthermore, the stereogenic centers within the pyrrolidine ring allow for the creation of diverse stereoisomers, where the spatial arrangement of substituents can lead to distinct biological profiles and binding modes with enantioselective proteins. researchgate.netnih.gov In the realm of organic synthesis, pyrrolidine and its derivatives are widely employed as effective chiral controllers, ligands for transition metals, and organocatalysts. nih.gov The development of synthetic methodologies to construct and functionalize the pyrrolidine skeleton is a significant area of research, aiming to accelerate drug discovery and explore the chemical space of nitrogen-containing compounds. nih.govacs.org

Positioning of 3-(2-Chlorophenyl)pyrrolidine (B1350867) Oxalate (B1200264) as a Key Research Compound

Within the vast family of pyrrolidine-based molecules, 3-(2-Chlorophenyl)pyrrolidine oxalate emerges as a key intermediate and building block in synthetic chemistry. Its structure combines the versatile pyrrolidine scaffold with a 2-chlorophenyl group. The placement of the chlorine atom on the phenyl ring introduces specific electronic and steric properties that can be leveraged in the design of more complex molecules.

This compound is primarily valued for its role in the synthesis of novel therapeutic agents. mdpi.comnih.gov For instance, research has demonstrated its utility as a precursor for creating a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.comnih.gov These subsequent compounds have been investigated for potential anticonvulsant and antinociceptive activities, highlighting the role of this compound as a foundational element for developing agents targeting the central nervous system. mdpi.comnih.gov The most active derivatives from these studies showed potential interactions with neuronal voltage-sensitive sodium and L-type calcium channels, underscoring the importance of the initial scaffold in achieving these biological targets. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is predominantly focused on its application as a synthetic intermediate. Scientific literature documents its successful use in the multi-step synthesis of biologically active molecules, particularly those with potential applications in neurology. mdpi.comnih.gov Studies have detailed the synthesis and evaluation of derivatives, confirming the compound's value as a starting material for generating libraries of new chemical entities for pharmacological screening. mdpi.com

However, significant knowledge gaps remain. There is a notable scarcity of publicly available research on the direct biological or pharmacological properties of this compound itself. Most studies proceed directly to creating derivatives, leaving the intrinsic activity of the parent compound largely uncharacterized. Furthermore, while its utility in synthesizing anticonvulsant and analgesic candidates has been explored, its potential as a building block for other classes of therapeutic agents is not yet widely reported in the literature. A deeper investigation into the compound's own bioactivity and a broader application in the synthesis of diverse molecular architectures represent key areas for future research.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | pyrrolidin-3-yl(2-chlorophenyl)methanone;oxalic acid |

| CAS Number | 1217062-15-1 |

| Molecular Formula | C₁₂H₁₄ClNO₄ |

| Molecular Weight | 271.7 g/mol |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide |

| Nicotine |

Properties

IUPAC Name |

3-(2-chlorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.C2H2O4/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;3-1(4)2(5)6/h1-4,8,12H,5-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWAFNHDUKYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chlorophenyl Pyrrolidine Oxalate and Its Analogues

Established Synthetic Routes for 3-(2-Chlorophenyl)pyrrolidine (B1350867) Oxalate (B1200264)

The synthesis of 3-(2-chlorophenyl)pyrrolidine oxalate is primarily approached through the initial construction of a suitable 3-(2-chlorophenyl)pyrrolidine precursor, which is subsequently converted to its oxalate salt.

Precursor Identification and Derivatization Approaches

A key precursor for the synthesis of the 3-(2-chlorophenyl)pyrrolidine core is 2-(2-chlorophenyl)succinic acid. This starting material can be engaged in a cyclocondensation reaction with an appropriate amine source to form a pyrrolidine-2,5-dione (succinimide) ring. For instance, the reaction of 2-(2-chlorophenyl)succinic acid with aminoacetic acid yields 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid mdpi.comnih.gov. This reaction is typically carried out by heating the two reagents, often with the removal of water to drive the reaction to completion researchgate.net.

The resulting N-substituted 3-(2-chlorophenyl)pyrrolidine-2,5-dione serves as a direct precursor to the desired pyrrolidine (B122466). The dione (B5365651) functionality can be reduced to the corresponding methylene (B1212753) groups of the pyrrolidine ring. A common and effective reagent for this transformation is lithium aluminum hydride (LAH), a powerful reducing agent capable of converting amides and imides to amines byjus.comdavuniversity.org. The reduction of the cyclic imide with LAH in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), would yield the 3-(2-chlorophenyl)pyrrolidine core reddit.comcommonorganicchemistry.com. The specific reaction conditions, such as temperature and reaction time, are critical to achieving the desired product and minimizing side reactions reddit.com.

Below is a table summarizing the key precursors and intermediates in this synthetic approach.

| Precursor/Intermediate | Structure | Role in Synthesis |

| 2-(2-Chlorophenyl)succinic acid | Starting material for the construction of the pyrrolidine ring. | |

| Aminoacetic acid | Amine source for the cyclocondensation reaction to form the succinimide (B58015) ring. | |

| 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | Intermediate containing the assembled pyrrolidine-2,5-dione core. | |

| 3-(2-Chlorophenyl)pyrrolidine | The target pyrrolidine core, obtained after reduction of the dione. |

Salt Formation Processes (Oxalate)

Once the 3-(2-chlorophenyl)pyrrolidine free base is synthesized and purified, it is converted to its oxalate salt to enhance stability and facilitate handling. The process of forming an oxalate salt typically involves the reaction of the amine with oxalic acid in a suitable solvent nih.govgoogle.com.

A general procedure for the preparation of an amine oxalate salt involves dissolving the free base, in this case, 3-(2-chlorophenyl)pyrrolidine, in a solvent such as isopropanol (B130326) or ethyl acetate. A solution of oxalic acid in the same or a miscible solvent is then added to the amine solution organic-chemistry.orggoogle.com. The oxalate salt, being less soluble in the solvent, precipitates out of the solution and can be collected by filtration. The resulting solid is then typically washed with a small amount of the solvent and dried to yield the pure oxalate salt google.com. The stoichiometry of the reaction (1:1 or 2:1 amine to oxalic acid) can be controlled to form the desired salt google.com.

The following table outlines a general procedure for the oxalate salt formation.

| Step | Procedure | Purpose |

| 1 | Dissolve 3-(2-chlorophenyl)pyrrolidine in a suitable solvent (e.g., isopropanol, ethyl acetate). | To create a homogeneous solution of the amine. |

| 2 | Prepare a solution of oxalic acid in the same solvent. | To have the acid in a form that can be easily mixed with the amine solution. |

| 3 | Add the oxalic acid solution to the amine solution, typically with stirring. | To initiate the acid-base reaction and form the salt. |

| 4 | Allow the mixture to stir or stand to facilitate precipitation of the salt. | To ensure complete formation and crystallization of the oxalate salt. |

| 5 | Collect the precipitate by filtration. | To isolate the solid salt from the solvent. |

| 6 | Wash the collected solid with a small amount of cold solvent. | To remove any unreacted starting materials or impurities. |

| 7 | Dry the solid under vacuum. | To obtain the final, pure this compound. |

General Synthetic Strategies for Pyrrolidine Ring Construction

The pyrrolidine ring is a fundamental heterocyclic motif, and numerous synthetic strategies have been developed for its construction. These methods offer diverse pathways to access a wide range of substituted pyrrolidines.

Cyclization Reactions, Including Those Involving Amino Acid Derivatives

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of the pyrrolidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close a five-membered ring. A common approach utilizes acyclic precursors containing an amine and a reactive functional group at an appropriate distance. For example, the cyclization of 1,4-amino alcohols can be achieved under acidic or basic conditions davuniversity.org.

Amino acids, with their inherent chirality and functional groups, are excellent starting materials for the stereoselective synthesis of pyrrolidine derivatives. Proline and hydroxyproline (B1673980) are themselves functionalized pyrrolidines and can be elaborated into more complex structures. Furthermore, acyclic amino acid derivatives can be employed in cyclization reactions. For instance, the intramolecular cyclization of an amine onto an activated double bond or a leaving group can efficiently construct the pyrrolidine skeleton davuniversity.org.

Multi-Component Condensation Reactions for Pyrrolidine Derivatives

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are advantageous due to their atom economy, step economy, and the ability to generate molecular diversity quickly.

Several MCRs have been developed for the synthesis of polysubstituted pyrrolidines. These reactions often involve the in-situ generation of a reactive intermediate, such as an azomethine ylide, which then undergoes a cycloaddition reaction. For example, a one-pot reaction of an aldehyde, an amino acid ester, and a dipolarophile can lead to the formation of highly functionalized pyrrolidine derivatives. The condensation of the aldehyde and the amino acid ester forms an imine, which can then undergo a [3+2] cycloaddition with the third component.

[3+2] Cycloaddition Methodologies

The [3+2] cycloaddition reaction is one of the most powerful and versatile methods for the construction of five-membered heterocyclic rings, including pyrrolidines. This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

In the context of pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. Azomethine ylides can be generated in situ from various precursors, such as the thermolysis of aziridines, the decarboxylation of N-alkylated α-amino acids, or the condensation of α-amino esters with aldehydes. These ylides then react with a wide range of dipolarophiles, including alkenes and alkynes, to afford the corresponding pyrrolidine or dihydropyrrole rings with high regio- and stereoselectivity. The use of chiral catalysts or auxiliaries can enable the enantioselective synthesis of pyrrolidine derivatives via this methodology. Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is a notable approach for creating pyrrolidine-containing heterocyclic compounds nih.gov.

Chemical Modification and Derivatization Strategies for Enhancing Molecular Complexity

Strategies to increase the molecular complexity of the 3-(2-Chlorophenyl)pyrrolidine core can be broadly categorized into three main areas: functionalization at the pyrrolidine nitrogen, systematic modifications of the chlorophenyl moiety, and the introduction of more complex, rigid scaffolds such as spirocycles. These approaches allow for the fine-tuning of the molecule's physicochemical properties.

The secondary amine of the pyrrolidine ring is a prime site for chemical modification, offering a straightforward handle to introduce a wide variety of functional groups and build molecular diversity. Common strategies include N-acylation, N-alkylation, and N-arylation.

One prominent approach involves the synthesis of amide derivatives. For instance, research has demonstrated the synthesis of a series of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com This is achieved by first preparing an intermediate, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, through the cyclocondensation of 2-(2-chlorophenyl)succinic acid with an amino acid. mdpi.com This acetic acid intermediate can then be coupled with various amines to yield a library of amide derivatives. This method allows for the introduction of diverse substituents, including piperazine (B1678402) moieties, which can significantly alter the molecule's properties. mdpi.comnih.gov

Another key strategy is the protection of the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected form, 1-Boc-3-(2-chlorophenyl)pyrrolidine, serves as a versatile intermediate for more complex syntheses. The Boc group can be easily removed under acidic conditions, allowing for subsequent functionalization. Pre-column derivatization with Boc anhydride (B1165640) has also been utilized as an analytical method to create derivatives with ultraviolet absorption for detection by high-performance liquid chromatography (HPLC). google.com

The construction of N-aryl-substituted pyrrolidines can be accomplished through methods like the reductive amination of diketones with anilines, catalyzed by transition metals such as iridium. mdpi.com This transfer hydrogenation process provides a direct route to N-aryl derivatives.

| Reaction Type | Reagents/Intermediates | Resulting Functional Group/Moiety | Reference |

|---|---|---|---|

| Amide Coupling | 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, Various amines (e.g., 4-fluorophenyl)piperazine) | N-substituted acetamides | mdpi.com |

| N-Protection | Boc anhydride | N-tert-butyloxycarbonyl (N-Boc) | google.com |

| Reductive Amination | Diketones, Anilines, Iridium catalyst | N-Aryl substituents | mdpi.com |

Synthetic routes have been developed not only for the ortho-chloro (2-chloro) isomer but also for the meta-chloro (3-chloro) and para-chloro (4-chloro) analogues. mdpi.comchemimpex.com The synthesis of these isomers often starts with the corresponding substituted succinic acid, for example, 2-(3-chlorophenyl)succinic acid for the meta series. mdpi.com Comparing these isomers allows for a systematic investigation of how the chlorine atom's position influences the compound's properties.

Beyond simply repositioning the halogen, further modifications can include the introduction of additional substituents on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems. The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic ring, which can be exploited for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

| Modification Type | Example Starting Material | Resulting Analogue | Synthetic Goal | Reference |

|---|---|---|---|---|

| Isomeric Repositioning | (R,S)-2-(2-Chlorophenyl)succinic acid | 3-(2-Chlorophenyl)pyrrolidine derivatives | Evaluation of ortho-substituted compounds | mdpi.com |

| Isomeric Repositioning | (R,S)-2-(3-Chlorophenyl)succinic acid | 3-(3-Chlorophenyl)pyrrolidine (B1592184) derivatives | Evaluation of meta-substituted compounds | mdpi.com |

| Isomeric Repositioning | Not specified, but leads to p-chloro analogue | 3-(4-Chlorophenyl)pyrrolidine oxalate | Intermediate for para-substituted compounds | chemimpex.com |

To enhance molecular rigidity and introduce novel three-dimensional structures, the pyrrolidine ring can be incorporated into spirocyclic systems. Spirocyclization constrains the conformation of the molecule, which can be a valuable strategy in drug design.

A powerful method for constructing spirocyclic pyrrolidines is the 1,3-dipolar cycloaddition reaction. rsc.org This reaction typically involves an azomethine ylide, which can be generated in situ from the decarboxylation of an amino acid like glycine (B1666218) or sarcosine, and a suitable dipolarophile. rsc.orgnih.gov By choosing appropriate reactants, a wide range of spiro-heterocyclic compounds can be synthesized stereoselectively. rsc.orgrsc.org For example, the reaction of isatin, a secondary amino acid, and an alkene can yield spiro-oxindole pyrrolidine derivatives. rsc.org

These multicomponent reactions are often efficient and can be performed using heterogeneous catalysts, which simplifies purification and improves the sustainability of the process. rsc.orgrsc.org The resulting spirocyclic scaffolds combine the features of the pyrrolidine ring with another cyclic system, leading to structurally complex and diverse molecules. pharmablock.com This approach has been used to synthesize the core of several complex molecules by reacting an electron-deficient exocyclic alkene with an in situ generated azomethine ylide. enamine.net

| Synthetic Strategy | Key Reactants | Resulting Scaffold | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, Secondary amino acids (e.g., sarcosine), Dipolarophiles (e.g., 5-arylidene thiazolidine-2,4-diones) | Spiro-oxindole pyrrolidines/pyrrolizidines | rsc.org |

| [3+2] Cycloaddition | N-benzyl azomethine ylide (in situ), Electron-deficient exocyclic alkenes | Spirocyclic diamines | enamine.net |

| Catalytic Cycloaddition | 5-arylidene thiazolidine-2,4-diones, Isatin, Secondary amino acids, Nanocatalyst | Spiro thiazolidines | rsc.org |

Preclinical Pharmacological Investigations of 3 2 Chlorophenyl Pyrrolidine Oxalate

In Vitro Pharmacological Profiling

Cell-Based Functional Assays and Signal Transduction Profiling

Cell-based assays have been utilized to investigate the toxicological profile of promising compounds from the 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide series. Specifically, the lead compounds were evaluated for potential hepatotoxic and neurotoxic effects.

In studies using human neuroblastoma SH-SY5Y cells and human liver cancer HepG2 cells, the most active anticonvulsant and antinociceptive compounds did not exhibit significant neurotoxic or hepatotoxic effects at concentrations up to 10 μM. bohrium.com A slight decrease in cell viability was observed only at concentrations of 25 μM and higher, indicating a favorable preliminary safety profile in these in vitro models. bohrium.com

Detailed signal transduction profiling for this class of compounds is not extensively reported in the available literature. The primary mechanistic studies have focused on affinity for specific ion channels rather than broad signal pathway mapping.

In Vivo Efficacy Studies in Non-Human Animal Models

Derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have demonstrated significant anticonvulsant properties in established rodent models of epilepsy. mdpi.com The anticonvulsant activity was evaluated in the maximal electroshock (MES) seizure model, which mimics generalized tonic-clonic seizures, and the psychomotor (6 Hz) seizure test, a model for therapy-resistant focal seizures. mdpi.comnih.gov

Initial screening of a series of these compounds identified several active molecules. mdpi.com One of the most potent compounds identified was (R,S)-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (hereafter referred to as Compound 6). mdpi.comnih.gov In the MES test, Compound 6 provided 100% protection against seizures in mice. mdpi.comnih.gov In the more challenging 6 Hz seizure model, it protected 75% of the tested animals. mdpi.comnih.gov Further quantitative analysis revealed that Compound 6 possessed a significantly more potent anticonvulsant effect than the established antiepileptic drug, valproic acid, in both models. mdpi.comnih.gov

No studies detailing the efficacy of these specific compounds in animal models of neurodegenerative diseases were identified in the reviewed literature.

Table 1: Anticonvulsant Activity of Lead Compound 6 in Mice

| Seizure Model | ED₅₀ of Compound 6 (mg/kg) | ED₅₀ of Valproic Acid (mg/kg) |

|---|---|---|

| Maximal Electroshock (MES) | 68.30 | 252.74 |

| Psychomotor (6 Hz, 32 mA) | 28.20 | 130.64 |

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Given that many anticonvulsant drugs also possess analgesic properties, promising compounds from this series were evaluated for antinociceptive effects. nih.gov The formalin test in mice, which models both acute chemical pain and tonic inflammatory pain, was used for this assessment. mdpi.comnih.gov

The formalin test involves a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). nih.gov In this model, Compound 6 demonstrated a statistically significant reduction in pain perception during the late phase at a dose of 60 mg/kg. mdpi.com Another derivative, (R,S)-3-(3-chlorophenyl)-1-{2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (hereafter referred to as Compound 19), also showed significant analgesic activity, particularly in the late phase of the formalin test. mdpi.com It reduced the pain response duration by 55% at a dose of 30 mg/kg and by 74% at 60 mg/kg. mdpi.com The efficacy in the second phase suggests potential anti-inflammatory properties and an ability to modulate central sensitization of pain. nih.gov

Table 2: Antinociceptive Effects of 3-(chlorophenyl)pyrrolidine-2,5-dione Derivatives in the Formalin Test (Late Phase)

| Compound | Effect on Pain Response Duration (% reduction from control) |

|---|---|

| Compound 6 (at 60 mg/kg) | 41% |

| Compound 19 (at 30 mg/kg) | 55% |

| Compound 19 (at 60 mg/kg) | 74% |

Based on the reviewed scientific literature, the efficacy of 3-(2-chlorophenyl)pyrrolidine (B1350867) oxalate (B1200264) or its studied 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has not been evaluated in preclinical models of cancer or metabolic disorders. Research has been primarily focused on their neurological applications.

Elucidation of Mechanisms of Action in Preclinical Systems

To elucidate the potential molecular mechanisms underlying the observed anticonvulsant and antinociceptive activities, radioligand binding assays were performed for the most active compounds. nih.gov These studies aimed to determine the affinity of the compounds for various ion channels and receptors known to be involved in neuronal excitability and pain signaling. mdpi.comnih.gov

For the highly potent Compound 6, the results indicated that its most probable mechanism of action involves the modulation of voltage-gated ion channels. nih.gov Specifically, it showed affinity for neuronal voltage-sensitive sodium channels (site 2) and L-type voltage-gated calcium channels. mdpi.comnih.gov Blockade of these channels is a well-established mechanism for reducing neuronal hyperexcitability, which is characteristic of both epilepsy and certain pain states. nih.gov The same study determined that the compound did not have a significant affinity for GABA-A or TRPV1 receptors. mdpi.comnih.gov This suggests a mechanism of action distinct from benzodiazepines or capsaicin-like analgesics.

Metabolism and Pharmacokinetic Profiling in Preclinical Research

In Vitro Metabolic Stability Studies Using Animal Liver Microsomes and Hepatocytes

No data from in vitro metabolic stability studies for 3-(2-Chlorophenyl)pyrrolidine (B1350867) oxalate (B1200264) using animal liver microsomes or hepatocytes are available in the reviewed scientific literature. Such studies are crucial in early preclinical development to predict a compound's metabolic clearance and potential for drug-drug interactions, but this information has not been published for this specific molecule.

In Vivo Pharmacokinetic Characterization in Animal Models

There is no published research detailing the in vivo pharmacokinetic properties of 3-(2-Chlorophenyl)pyrrolidine oxalate in any animal models.

Absorption and Distribution Studies

Specific data regarding the absorption and distribution of this compound following administration in animal models are not available in the public domain. Key pharmacokinetic parameters such as bioavailability, volume of distribution, and tissue penetration have not been documented.

Elimination Pathways and Excretion Profiles

Information on the elimination pathways and excretion profiles of this compound is currently absent from scientific literature. Consequently, the primary routes of excretion (e.g., renal or fecal) and the extent of its metabolism versus excretion of the unchanged parent compound in preclinical species are unknown.

Advanced Analytical Techniques for the Characterization and Quantification of 3 2 Chlorophenyl Pyrrolidine Oxalate

Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, IR, Mass Spectrometry, X-ray Diffraction)

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of 3-(2-Chlorophenyl)pyrrolidine (B1350867) oxalate (B1200264). Each method provides unique information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For 3-(2-Chlorophenyl)pyrrolidine oxalate, ¹H NMR would confirm the presence and connectivity of protons on the pyrrolidine (B122466) ring and the substituted phenyl group. The purity of related compounds, such as 3-(2-Chlorophenyl)pyrrolidine hydrochloride, is often assessed using NMR. jk-sci.com The analysis of derivatives like 3-(2-chlorophenyl)-pyrrolidin-2,5-dione-acetic acid shows characteristic chemical shifts that can be extrapolated to predict the spectrum of the target compound. mdpi.com For instance, protons on the pyrrolidine ring would appear as multiplets, while the aromatic protons would exhibit distinct splitting patterns due to the chlorine substituent. ¹³C NMR would identify all unique carbon atoms, including those in the pyrrolidine ring, the chlorophenyl group, and the oxalate counter-ion.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. The oxalate ion typically exhibits strong carbonyl (C=O) stretching vibrations. nih.gov Other key peaks would include C-H stretching from the aromatic and aliphatic portions, N-H stretching from the secondary amine salt, and C-Cl stretching from the chlorophenyl group. The analysis of various oxalate-containing compounds by FT-IR is a well-established method for confirming the presence of the oxalate dopant or ligand. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, analysis would typically be performed on the free base, 3-(2-Chlorophenyl)pyrrolidine, after separation from the oxalate salt. The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of the free base. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would provide further structural confirmation.

X-ray Diffraction (XRD) Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method would unambiguously confirm the connectivity of 3-(2-Chlorophenyl)pyrrolidine, identify the ionic interaction with the oxalate counter-ion, and reveal detailed information about bond lengths, bond angles, and crystal packing. nih.gov For polycrystalline powders, X-ray powder diffraction (XRPD) is used to identify the crystalline phase and is a critical tool in quality control to ensure batch-to-batch consistency. researchgate.netresearchgate.net

| Technique | Information Provided | Expected Key Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Distinct signals for aromatic protons (chlorophenyl group) and aliphatic protons (pyrrolidine ring). |

| ¹³C NMR | Carbon skeleton structure | Unique peaks for each carbon atom, including two for the oxalate anion. |

| IR Spectroscopy | Functional groups | Characteristic absorptions for N-H (amine salt), C=O (oxalate), aromatic C-H, and C-Cl bonds. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak for the free base with a characteristic isotopic pattern for chlorine. |

| X-ray Diffraction | 3D molecular structure and crystalline form | Confirmation of ionic salt structure and specific crystal lattice parameters. |

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification. These techniques are central to quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds. ijprajournal.com A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from any process-related impurities or degradation products. pensoft.net Purity assessment for analogous compounds like 3-(4-Chlorophenyl)pyrrolidine oxalate is commonly reported using HPLC. chemimpex.com The method involves injecting the sample onto a column (e.g., C18) and eluting it with a mobile phase, with detection often performed using an ultraviolet (UV) detector. The peak area of this compound is compared to the total area of all peaks to calculate its purity.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a specific wavelength (e.g., 225 nm) |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For highly sensitive and selective quantification, especially at low concentrations, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. nih.gov It is particularly useful for quantifying compounds in complex matrices. researchgate.netmdpi.com In an LC-MS/MS method, the parent ion corresponding to the protonated 3-(2-Chlorophenyl)pyrrolidine molecule is selected and fragmented in the mass spectrometer. Specific fragment ions (product ions) are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes interference from other components in the sample, allowing for accurate quantification even at trace levels. researchgate.net

Application in Analytical Methods for Detection and Quantification of Related Compounds

Beyond its own analysis, highly purified this compound serves as a critical reference standard for the detection and quantification of related substances. chemimpex.com In pharmaceutical development, it is essential to identify and control impurities that may arise during synthesis or degradation. ijprajournal.combiomedres.us

The use of a well-characterized reference standard is fundamental for validating analytical methods designed to monitor these impurities. chemimpex.com For example, an HPLC or LC-MS/MS method can be developed to separate this compound from potential process impurities such as unreacted starting materials, intermediates, by-products (e.g., positional isomers like 3-(3-chlorophenyl)pyrrolidine (B1592184) or 3-(4-chlorophenyl)pyrrolidine), or degradation products. unodc.orgresearchgate.net By using a calibrated standard of this compound, the concentration of these other related compounds can be accurately determined, ensuring the final product meets stringent regulatory requirements for purity and safety.

| Compound Type | Example | Significance |

|---|---|---|

| Positional Isomer | 3-(4-Chlorophenyl)pyrrolidine | Process-related impurity from starting materials. |

| Synthesis Precursor | 2-Chlorophenylacetonitrile | Unreacted starting material. |

| Synthesis By-product | 1,4-bis(2-chlorophenyl)butane-1,4-dione | Impurity formed through side reactions. |

| Degradation Product | (Oxidized or hydrolyzed species) | Impurity formed during storage or handling. |

Computational Chemistry and Molecular Modeling Applications in Pyrrolidine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In pharmaceutical research, it is used to forecast the interaction between a small molecule ligand, such as a pyrrolidine (B122466) derivative, and the binding site of a target protein. This analysis provides critical information on binding affinity, conformation, and the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions.

Research on compounds structurally related to 3-(2-Chlorophenyl)pyrrolidine (B1350867) illustrates the utility of this approach. For instance, a study on 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO), a molecule incorporating the chlorophenyl and pyrrolidine moieties, used AutoDock 4.2 to evaluate its binding affinity against several protein targets. bohrium.com The simulations revealed that CDPO exhibited the strongest binding affinities with cytochrome P450 enzymes CYP3A4 and CYP1A2. bohrium.com The binding energies and inhibition constants (Ki) derived from these simulations are crucial for predicting potential drug-drug interactions and metabolic pathways. bohrium.com Moderate binding was also observed with neurotransmitter receptors, suggesting a potential for neuroactive properties. bohrium.com

The predictive power of these simulations is often validated by comparing the docked pose of a known ligand to its orientation in an experimentally determined crystal structure, with a low root-mean-square deviation (RMSD) indicating a reliable docking protocol. bohrium.com Such studies highlight how molecular docking can elucidate the multi-target potential of novel compounds and guide the design of derivatives with improved selectivity and efficacy. bohrium.compreprints.org

| Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, µM) |

| CYP3A4 | -6.32 | 23.4 |

| CYP1A2 | -6.12 | 32.8 |

| Muscarinic M2 | -5.36 | - |

| Serotonin 5-HT2B | -5.14 | - |

| Histamine H1 | -3.04 | - |

Table 1: Molecular docking results for 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) against various protein targets. Data sourced from Bohrium (2025). bohrium.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about a compound's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to its reactivity and interactions.

For derivatives containing the 2-chlorophenyl and pyrrolidine structures, DFT calculations have been used to confirm molecular geometries and analyze their electronic landscape. bohrium.com In the study of CDPO, calculations performed at the B3LYP/6-311G(d,p) level of theory were used to determine key structural parameters and global reactivity descriptors. bohrium.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. bohrium.com

Other calculated parameters, such as ionization potential and electrophilicity index, offer further insights into the molecule's potential to participate in chemical reactions. bohrium.com Similarly, detailed quantum chemical analyses on related structures like 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid have explored molecular geometry, natural atomic charges, and vibrational spectra, providing a comprehensive understanding of the molecule's physicochemical properties. nih.govresearchgate.net These computational studies are crucial for understanding the intrinsic properties of a molecule that govern its biological activity. nih.gov

| Quantum Chemical Parameter | Calculated Value |

| HOMO–LUMO Gap | 5.086 eV |

| Ionization Potential | 6.844 eV |

| Electrophilicity Index | 3.640 eV |

Table 2: Quantum chemical parameters for 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) calculated using DFT (B3LYP/6-311G(d,p)). Data sourced from Bohrium (2025). bohrium.com

Predictive Modeling for Biological Activity and In Silico ADME Assessment (excluding human data)

In addition to predicting target interactions and electronic properties, computational models are vital for assessing a compound's potential as a drug candidate through in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. These predictive models use the chemical structure of a molecule to estimate its pharmacokinetic properties, helping to identify potential liabilities early in the drug discovery pipeline.

Various web-based tools and software platforms, such as SwissADME and pkCSM, are used to perform these predictions. mdpi.comnih.gov For pyrrolidine derivatives and related compounds, these tools can predict a range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450s. bohrium.commdpi.com For example, ADMET predictions for the CDPO molecule indicated good potential for gastrointestinal absorption and the ability to cross the blood-brain barrier, which are desirable characteristics for orally administered and centrally acting drugs. bohrium.com

These in silico assessments extend to predicting potential toxicities, such as mutagenicity (AMES toxicity) or organ-specific injury, without the use of animal or human testing. mdpi.comnih.gov The evaluation of "drug-likeness" is often based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com By flagging compounds with poor predicted ADME profiles, these computational models allow chemists to prioritize resources and focus on developing candidates with a higher probability of success. semanticscholar.org

| ADME Parameter | Prediction | Implication |

| Gastrointestinal (GI) Absorption | Good | Potential for oral administration |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for central nervous system activity |

Table 3: Predicted ADME properties for 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO). Data sourced from Bohrium (2025). bohrium.com

Future Research Directions and Translational Perspectives

Exploration of Novel Pyrrolidine (B122466) Scaffolds for Enhanced Biological Activity

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its versatility as a scaffold in developing new biologically active agents. researchgate.netfrontiersin.org Its five-membered saturated structure offers a three-dimensional geometry that allows for efficient exploration of pharmacophore space, a critical aspect in designing molecules that can interact effectively with biological targets. researchgate.netnih.govnih.gov Future research will focus on systematically modifying the 3-(2-Chlorophenyl)pyrrolidine (B1350867) core to enhance its therapeutic properties.

Key strategies for exploration include:

Stereochemical Optimization: The carbons of the pyrrolidine ring can be chiral centers, meaning that different stereoisomers (enantiomers or diastereomers) of a compound can exhibit distinct biological profiles due to differential binding to enantioselective proteins like enzymes and receptors. nih.gov Future efforts will involve the synthesis and biological evaluation of individual stereoisomers of 3-(2-Chlorophenyl)pyrrolidine derivatives to identify the most potent and selective isomer.

Bioisosteric Replacement: The 2-chlorophenyl group is a critical determinant of the molecule's activity. Researchers will explore replacing this group with other substituted aromatic or heteroaromatic rings. This can modulate the compound's electronic and steric properties, potentially leading to improved target affinity, selectivity, and pharmacokinetic profiles. For instance, studies on related pyrrolidine sulfonamides have shown that different phenyl ring substituents significantly influence potency. nih.gov

Scaffold Constraint and Elaboration: Introducing conformational constraints into the pyrrolidine ring or adding diverse functional groups can lead to novel chemical entities with enhanced activity. For example, constraining the flexible ethanolamine (B43304) moiety within a pyrrolidine ring was a successful strategy in designing potent and selective human β(3)-adrenergic receptor agonists with improved metabolic stability. nih.gov This approach of creating more rigid analogs can lock the molecule into a bioactive conformation, thereby increasing its potency.

The molecular diversity and complexity achievable with pyrrolidine-based molecules provide a rich foundation for designing and developing more active and less toxic drug candidates. frontiersin.orgnih.gov

Development of Targeted Drug Design Strategies Based on Preclinical Findings

Preclinical studies on 3-(2-Chlorophenyl)pyrrolidine and its analogs have provided initial insights into their potential biological targets, such as neurotransmitter systems. chemimpex.comchemimpex.com This foundational knowledge is crucial for the development of targeted drug design strategies aimed at creating molecules with high specificity for a single biological target, thereby minimizing off-target effects.

Future targeted design strategies will involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the 3-(2-Chlorophenyl)pyrrolidine oxalate (B1200264) structure affect its biological activity is essential. nih.gov For example, research on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives has identified specific substitutions that enhance anticonvulsant activity, with the most probable mechanism being interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.comnih.gov These SAR insights allow medicinal chemists to make informed decisions about which parts of the molecule to modify to improve desired activities.

Computational Modeling and Docking: Molecular docking simulations can predict how a molecule like 3-(2-Chlorophenyl)pyrrolidine might bind to the active site of a protein target. This computational approach was used to understand how a novel pyrrolidine-containing compound positioned itself within a lipophilic pocket of the PRMT5 enzyme, guiding the addition of a cyano substituent to create a hydrogen-bonding interaction and improve potency. acs.org Such in silico methods can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to a biological target and then growing or combining them to produce a lead compound with higher affinity. The 3-(2-Chlorophenyl)pyrrolidine core itself could serve as a starting fragment, which can be elaborated upon to optimize interactions with a specific target identified in preclinical screening.

By integrating preclinical data with advanced design techniques, researchers can move beyond serendipitous discovery towards the rational design of potent and selective drug candidates.

Integration of Advanced Preclinical Models for Deeper Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of novel 3-(2-Chlorophenyl)pyrrolidine derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The integration of advanced preclinical models that more accurately mimic human physiology and disease states is a critical next step.

Future research will benefit from the adoption of:

Three-Dimensional (3D) Cell Cultures: Models such as spheroids and organoids offer a more physiologically relevant environment compared to 2D cultures. mdpi.com They can maintain cellular differentiation and protein expression levels that more closely resemble those in actual organs. mdpi.com For neuroactive compounds, brain organoids or 3D neuronal co-cultures could provide invaluable insights into the compound's effects on neuronal networks, synaptogenesis, and potential neurotoxicity.

Organs-on-a-Chip (OOC) or Microphysiological Systems (MPS): These devices contain living cells in microfluidic chambers that simulate the structure and function of human organs and tissues. mdpi.com An OOC model could be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(2-Chlorophenyl)pyrrolidine derivatives in a human-relevant context, or to assess potential liver toxicity. The FDA Modernization Act 2.0 has recognized such advanced in vitro models as viable alternatives to animal testing. mdpi.com

Humanized Animal Models: In cases where in vivo studies are necessary, the use of humanized models (e.g., mice with transplanted human cells or genes) can provide more predictive data on efficacy and safety. These models can be particularly useful for evaluating compounds targeting the human immune system or specific human proteins that may not have a functional equivalent in lower species.

By leveraging these advanced models, researchers can gain a deeper and more accurate understanding of the molecular mechanisms underlying the biological activity of novel pyrrolidine scaffolds, ultimately facilitating their successful translation from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Chlorophenyl)pyrrolidine oxalate to improve yield and purity while minimizing byproducts?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity). For example, factorial designs can identify critical interactions between variables, while response surface methodology (RSM) optimizes conditions. Cross-reference computational reaction path searches (quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation . Validate predictions with small-scale reactions and characterize intermediates via HPLC or GC-MS to track byproduct formation.

Q. What spectroscopic techniques are essential for structural characterization of this compound and its derivatives?

- Methodological Answer : Combine - and -NMR to resolve aromatic and pyrrolidine ring protons/carbons. Use 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and confirm substituent positions. IR spectroscopy identifies functional groups (e.g., oxalate carbonyl stretches). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Cross-correlate data with computational simulations (e.g., density functional theory (DFT)-predicted NMR shifts) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319). Use fume hoods to avoid inhalation of dust/aerosols (H332) .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

- Storage : Store in sealed containers under inert gas (N/Ar) to prevent degradation. Monitor for moisture sensitivity due to oxalate salt hygroscopicity .

Advanced Research Questions

Q. How can computational chemistry tools resolve contradictions in experimental data for this compound’s reaction mechanisms?

- Methodological Answer :

- Reaction Modeling : Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods to simulate reaction pathways. Compare activation energies of proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) .

- Data Integration : Apply machine learning (ML) to correlate experimental yields/purity with computational descriptors (e.g., frontier molecular orbitals, steric maps). This identifies outliers and refines mechanistic hypotheses .

- Validation : Validate predicted intermediates via in situ spectroscopy (e.g., Raman monitoring of reaction progress) .

Q. What strategies address discrepancies in biological assay results for this compound’s neuropharmacological activity?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Control for off-target effects via counter-screening against related receptors (e.g., dopamine D vs. serotonin 5-HT) .

- Data Analysis : Apply multivariate statistics (e.g., principal component analysis) to isolate confounding variables (e.g., cell line variability, solvent effects). Use Bayesian inference to quantify uncertainty in dose-response curves .

- In Silico Profiling : Perform molecular docking or molecular dynamics simulations to predict binding modes and rationalize contradictory activity trends .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

- Methodological Answer :

- Degradation Studies : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light). Monitor degradation products via LC-MS and compare to predictive tools like EPI Suite™ .

- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to estimate acute toxicity (EC). Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

- Waste Management : Partner with certified waste handlers to implement solvent recovery (e.g., distillation of reaction solvents) and oxidize hazardous residues (e.g., Fenton’s reagent for organic byproducts) .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Optimize mobile phase (e.g., hexane:isopropanol gradients) for peak resolution .

- Membrane Technologies : Apply nanofiltration membranes (MWCO 200–300 Da) to separate oxalate salts from low-MW impurities. Use countercurrent chromatography for large-scale purification .

- Crystallization Screening : Perform high-throughput polymorph screening (e.g., via Crystal16®) to identify stable crystalline forms. Use additives (e.g., surfactants) to suppress oiling-out .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.